molecular formula C21H30N4O4S B2818408 4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946302-34-7

4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2818408
CAS No.: 946302-34-7
M. Wt: 434.56
InChI Key: LJWVLODIGSBJMB-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and etherification reactions. Common reagents used in these steps include alkyl halides, sulfonyl chlorides, and piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: As a potential pharmaceutical agent with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine include other pyrimidine derivatives with different substituents. Examples include:

  • 4-Isopropoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)-2-methylpyrimidine
  • 4-Isopropoxy-6-(4-(methylsulfonyl)piperazin-1-yl)-2-methylpyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties. These properties can be exploited for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

4-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-14(2)29-21-13-20(22-17(5)23-21)24-7-9-25(10-8-24)30(26,27)19-12-15(3)18(28-6)11-16(19)4/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWVLODIGSBJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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